molecular formula C6H5N3 B1611136 2-Pyridinylcyanamide CAS No. 21418-21-3

2-Pyridinylcyanamide

Cat. No.: B1611136
CAS No.: 21418-21-3
M. Wt: 119.12 g/mol
InChI Key: FBUHFQUZAYMTOM-UHFFFAOYSA-N
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Description

2-Pyridinylcyanamide is an organic compound that belongs to the class of cyanamides It features a pyridine ring substituted with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinylcyanamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinylcyanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the cyanamide group to an amine.

    Substitution: The cyanamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinylcyanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinylcyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

    2-Pyridone: Another pyridine derivative with a carbonyl group instead of a cyanamide group.

    2-Aminopyridine: The precursor used in the synthesis of 2-Pyridinylcyanamide.

    Cyanamide: The parent compound with a simpler structure.

Properties

IUPAC Name

pyridin-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-5-9-6-3-1-2-4-8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHFQUZAYMTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494680
Record name Pyridin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21418-21-3
Record name Pyridin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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